tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate is a carbamate-protected piperidine derivative featuring a 2-methoxybenzyl substituent at the 4-position of the piperidine ring. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amine functionality, and a methoxybenzyl moiety that confers aromatic and electronic modulation properties. It is frequently employed as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS)-targeting agents due to its piperidine scaffold and tunable substituents .
Properties
IUPAC Name |
tert-butyl N-[[4-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-14-19(9-11-20-12-10-19)13-15-7-5-6-8-16(15)23-4/h5-8,20H,9-14H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNMXKQEBDZCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate is a compound that has garnered interest due to its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C18H28N2O3
- Molecular Weight : 320.433 g/mol
- CAS Number : 1774898-87-1
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds with similar structures have demonstrated inhibition of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The carbamate moiety is crucial for this inhibitory activity, as it allows for covalent binding to the active sites of these enzymes.
1. Enzyme Inhibition
Research has shown that carbamate derivatives exhibit varying degrees of inhibition against AChE and BChE:
- Inhibition Potency : Compounds similar to this compound have reported IC50 values ranging from low micromolar to millimolar concentrations, indicating potential effectiveness in therapeutic applications against Alzheimer's disease and other cognitive disorders .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | AChE | 38.98 |
| Compound B (similar structure) | BChE | 1.60 |
2. Antibacterial Activity
Preliminary studies suggest that related compounds demonstrate antibacterial properties against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings indicate that this compound may possess significant antibacterial activity:
- Activity Against :
- Staphylococcus aureus : Effective at low concentrations (0.78 - 3.125 µg/mL).
- Enterococcus faecium : Notable activity against vancomycin-resistant strains.
Study on Enzyme Inhibition
A study focused on the structure-activity relationship (SAR) of carbamate derivatives highlighted that modifications in the aromatic ring significantly influence the potency and selectivity of enzyme inhibition. The introduction of methoxy groups enhanced binding affinity to the enzyme active sites .
Antibacterial Efficacy
Another research effort evaluated the antibacterial efficacy of a series of piperidine derivatives, including this compound. The study reported strong bactericidal effects against both susceptible and resistant strains, suggesting its potential as a therapeutic agent in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional analogs can be categorized based on modifications to:
Aromatic substituents (e.g., halogenated benzyl groups).
Substituents on the piperidine ring (e.g., alkyl, alkoxy, or heterocyclic groups).
Variations in the carbamate-protecting group .
Analogous Aromatic Substituents
Key Findings :
- Halogenated analogs (Cl, F, Br) exhibit higher reactivity in cross-coupling reactions compared to the methoxybenzyl derivative, which is more electron-rich .
- The methoxy group in the parent compound enhances solubility but may reduce metabolic stability compared to fluorinated analogs .
Piperidine Ring Modifications
Key Findings :
- Methoxyethyl and pyrimidinyl substituents alter pharmacokinetic profiles, with pyrimidine-containing analogs showing higher affinity for kinase targets .
- Dual piperidine systems (e.g., ) demonstrate improved conformational rigidity, beneficial for receptor-ligand interactions.
Heterocyclic and Pharmacophore Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
